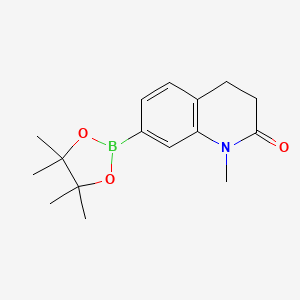

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

描述

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS: 893441-85-5) is a boronic ester-functionalized dihydroquinolinone derivative. Its structure features a 3,4-dihydroquinolin-2(1H)-one core substituted with a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 7-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal and materials chemistry . Its molecular formula is C₁₆H₂₁BNO₃, with a molecular weight of 287.16 g/mol.

属性

IUPAC Name |

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19)18(5)13(11)10-12/h6,8,10H,7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYKGSQEPCEHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(=O)N3C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from quinoline derivatives. One common method involves the following steps:

Bromination: Quinoline is brominated to introduce a bromine atom at the 7-position.

Borylation: The brominated quinoline undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group.

Methylation: The boronic acid group is then methylated to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Borane Derivatives: Resulting from reduction reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Chemistry:

Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in organic synthesis.

Boronate Ester Formation: It can form boronic esters, which are useful intermediates in various synthetic pathways.

Biology:

Protein Labeling: The boronic acid group can be used to label proteins and peptides for biological studies.

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

Drug Development: The compound's derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory properties.

Boron Neutron Capture Therapy (BNCT): Boronic acid derivatives are investigated for their use in BNCT, a type of cancer treatment.

Industry:

Material Science: The compound is used in the development of advanced materials, such as polymers and coatings.

Catalysis: It serves as a catalyst or ligand in various industrial chemical processes.

作用机制

The mechanism by which 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved vary depending on the biological or medicinal context.

相似化合物的比较

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent positions, electronic properties, and applications.

Positional Isomers and Substituent Variations

Key Differences :

- Substituent Position : The target compound’s boronic ester at the 7-position may exhibit distinct reactivity in cross-coupling compared to 6-substituted analogs (e.g., CAS 400620-72-6) due to steric hindrance .

- Fluorination : The 8-fluoro analog (CAS 1427588-39-3) shows improved metabolic stability, making it suitable for drug development .

Core Structure Modifications

Key Differences :

- Quinazolinone vs. Dihydroquinolinone: Quinazolinone derivatives (e.g., CAS N/A) exhibit different electronic properties due to the additional nitrogen atom, impacting binding affinity in kinase inhibitors .

Functional Group Variations

Key Differences :

- Bioactive Substituents: Amino and thiophene groups (e.g., compound 24 in ) enhance biological activity but lack boronic ester utility in cross-coupling .

- Lipophilicity: The target compound’s boronic ester increases lipophilicity (clogP ~2.5) compared to polar amino derivatives (clogP ~1.2) .

生物活性

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS: 1857348-94-7) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.17 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound is believed to exert its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By interfering with these processes, the compound may exhibit antibacterial properties similar to those of established quinolone antibiotics.

Antibacterial Activity

Recent studies have shown that derivatives of quinolin-2(1H)-ones can effectively inhibit the growth of various Gram-negative bacteria. The compound's structure allows it to bind to the classical quinolone binding site in topoisomerases. This binding disrupts the enzyme's function, leading to bacterial cell death.

Table 1: Antibacterial Efficacy Against Common Pathogens

| Compound | MIC (µg/mL) | E. coli WT | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|

| 34 | 0.25 | 0.06 | 4 | 2 |

| Control | - | 1 | 0.5 | 4 |

*MIC = Minimum Inhibitory Concentration; WT = Wild Type .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in vitro against human cell lines. The results indicate moderate cytotoxicity with EC50 values ranging from 29 µM to 82 µM across different cell lines (HepG2, K562, and MT4) .

Table 2: Cytotoxicity Data

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

Case Studies

A notable study focused on the optimization of compounds similar to this compound demonstrated enhanced antibacterial effects against ciprofloxacin-resistant strains of E. coli and other pathogens . The study highlighted that modifications in the molecular structure could lead to significant improvements in both potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。